An In-depth Technical Guide to (Dimethylamino)methylphenyloxosulfonium Tetrafluoroborate: A Versatile Reagent for Modern Organic Synthesis
An In-depth Technical Guide to (Dimethylamino)methylphenyloxosulfonium Tetrafluoroborate: A Versatile Reagent for Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Powerful Synthetic Tool
In the landscape of modern organic synthesis, the development of reagents that offer unique reactivity, stability, and ease of handling is paramount. (Dimethylamino)methylphenyloxosulfonium tetrafluoroborate, also identified by its CAS Number 1310743-89-5 and alternative name N,N,S-Trimethyl-S-phenylsulfoxinium Tetrafluoroborate, has emerged as a significant player in this arena.[1][2] This stable, crystalline solid serves as a key precursor to a highly reactive sulfoxonium ylide, unlocking a diverse array of chemical transformations crucial for the construction of complex molecular architectures, particularly within the realm of pharmaceutical development.
This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and reactivity of (Dimethylamino)methylphenyloxosulfonium tetrafluoroborate. It further delves into its applications, with a focus on the mechanistic rationale behind its utility and provides detailed protocols to empower researchers in harnessing its synthetic potential.
Chemical Structure and Physicochemical Properties
The structural integrity of a reagent is fundamental to its reactivity. (Dimethylamino)methylphenyloxosulfonium tetrafluoroborate is an ionic compound composed of a sulfoxonium cation and a tetrafluoroborate anion. The cation features a central hexavalent sulfur atom bonded to a phenyl group, a methyl group, a dimethylamino group, and an oxygen atom. This arrangement results in a positive charge on the sulfur atom, which is counterbalanced by the tetrafluoroborate anion (BF₄⁻).
dot graph "Chemical_Structure" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];
} Caption: Chemical structure of the (Dimethylamino)methylphenyloxosulfonium cation with its tetrafluoroborate counter-anion.
A summary of its key physicochemical properties is presented in the table below:
| Property | Value | Reference |
| CAS Number | 1310743-89-5 | [1] |
| Molecular Formula | C₉H₁₄BF₄NOS | [1] |
| Molecular Weight | 271.08 g/mol | [1] |
| Appearance | White solid | [2] |
| Melting Point | 118–119 °C | [2] |
| Solubility | Soluble in dimethylformamide, dimethyl sulfoxide, dichloromethane; low solubility in tetrahydrofuran, chloroform. | [2] |
Spectroscopic Characterization
The identity and purity of (Dimethylamino)methylphenyloxosulfonium tetrafluoroborate are confirmed through various spectroscopic techniques.
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¹H NMR (500 MHz, CDCl₃): δ 7.83–8.27 (m, 5H, Phenyl-H), 4.03 (s, 3H, S-CH₃), 3.16 (s, 6H, N(CH₃)₂)[2]. The multiplet in the aromatic region corresponds to the protons of the phenyl group. The two singlets at 4.03 and 3.16 ppm represent the diastereotopic methyl groups attached to the sulfur and nitrogen atoms, respectively.
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Infrared (IR): ν 1100–1000 cm⁻¹[2]. This region is characteristic of the S=O stretching vibration in sulfoxonium compounds.
Synthesis of (Dimethylamino)methylphenyloxosulfonium Tetrafluoroborate
The synthesis of this reagent is a multi-step process that begins with a readily available starting material, methyl phenyl sulfoxide. The synthetic pathway is designed to be efficient and scalable, providing reliable access to the target compound.
dot graph "Synthesis_Workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} Caption: Synthetic workflow for (Dimethylamino)methylphenyloxosulfonium tetrafluoroborate.
Experimental Protocol:
Step 1: Synthesis of S-Methyl-S-phenylsulfoximine
This initial step involves the imination of methyl phenyl sulfoxide. While various methods exist for this transformation, a common approach utilizes an NH-transfer agent.
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Reaction Setup: In a well-ventilated fume hood, dissolve (S)-(-)-4-Bromophenyl methyl sulfoxide (as a representative starting material) in methanol.[3]
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Reagent Addition: To the stirred solution, add (diacetoxyiodo)benzene followed by the gradual addition of ammonium carbamate.[3] The gradual addition is crucial to control the decarboxylation of ammonium carbamate.
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Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting residue is then subjected to an extractive work-up with a suitable organic solvent (e.g., ethyl acetate) and a saturated aqueous solution of sodium bicarbonate to neutralize acetic acid.[3] The organic layers are combined, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield the pure S-methyl-S-phenylsulfoximine.
Step 2: N-Alkylation to form (Dimethylamino)methylphenyloxosulfonium Tetrafluoroborate
The final step is the N-alkylation of the sulfoximine intermediate. Trimethyloxonium tetrafluoroborate is a powerful methylating agent suitable for this transformation.
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Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), place the S-methyl-S-phenylsulfoximine and trimethyloxonium tetrafluoroborate.[4]
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Solvent Addition: Add anhydrous dichloromethane to the flask and stir the mixture at room temperature.[4]
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Reaction Monitoring: The reaction progress can be monitored by TLC or NMR spectroscopy.
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Work-up and Isolation: After the reaction is complete, water is added to the mixture. The layers are separated, and the aqueous phase is extracted with dichloromethane.[4] The combined organic layers are dried and concentrated under reduced pressure to yield (Dimethylamino)methylphenyloxosulfonium tetrafluoroborate as a white solid.[2]
Reactivity and Synthetic Applications: The Power of the Derived Ylide
The primary synthetic utility of (Dimethylamino)methylphenyloxosulfonium tetrafluoroborate lies in its role as a precursor to (dimethylamino)phenylsulfoxonium methylide. This ylide is typically generated in situ by treatment of the salt with a suitable base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The resulting ylide is a versatile nucleophilic carbene equivalent, participating in a wide range of transformations that are of high value in drug discovery and development.
dot graph "Ylide_Reactivity" { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
} Caption: Generation and key reactions of the derived sulfoxonium ylide.
Key Transformations:
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Cyclopropanation: The ylide reacts with electron-deficient alkenes, such as α,β-unsaturated esters, to afford cyclopropanes. This transformation is highly valuable for introducing the strained three-membered ring system, a common motif in bioactive molecules.
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Epoxidation: In reactions with aldehydes and ketones, the ylide can act as a methylene transfer agent to form epoxides.
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X-H Insertion Reactions: A particularly powerful application is the insertion of the ylide-derived carbene into various X-H bonds (where X can be carbon, nitrogen, oxygen, or sulfur). This allows for the direct functionalization of C-H bonds and the formation of new C-N, C-O, and C-S bonds, which are fundamental connections in many pharmaceutical compounds.
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Synthesis of Heterocycles: The ylide can participate in annulation reactions with suitable partners to construct a variety of heterocyclic scaffolds, which are privileged structures in medicinal chemistry.
Application in Drug Development: A Case Study in Bioactive Molecule Synthesis
The ability to efficiently construct complex molecular frameworks makes sulfoxonium ylides, and by extension their precursors like (Dimethylamino)methylphenyloxosulfonium tetrafluoroborate, highly attractive in drug discovery programs. The dimethylamino group in the title compound can influence the reactivity and selectivity of the derived ylide, offering potential advantages in specific synthetic contexts.
Representative Protocol: Synthesis of a Cyclopropyl Ester Intermediate
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Ylide Generation: In a flask under an inert atmosphere, dissolve (Dimethylamino)methylphenyloxosulfonium tetrafluoroborate in anhydrous dichloromethane. Cool the solution to 0 °C and add a solution of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in dichloromethane dropwise. Stir the mixture at this temperature for 30 minutes to generate the ylide in situ.
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Cyclopropanation Reaction: To the freshly prepared ylide solution, add a solution of an α,β-unsaturated ester (e.g., ethyl cinnamate) in dichloromethane dropwise at 0 °C.
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Reaction Progression: Allow the reaction to warm to room temperature and stir until the starting materials are consumed, as monitored by TLC.
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Quenching and Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the layers and extract the aqueous layer with dichloromethane.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired cyclopropyl ester derivative.
This protocol exemplifies how the title reagent can be employed to introduce a key structural motif found in various bioactive molecules, showcasing its utility for drug development professionals in the rapid generation of diverse compound libraries for screening and lead optimization.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling (Dimethylamino)methylphenyloxosulfonium tetrafluoroborate. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, a hazard assessment can be made based on its structural components and the safety data for analogous compounds.
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General Hazards: The compound is a sulfonium salt and should be handled with care. Similar compounds can be irritants to the eyes, skin, and respiratory system. Ingestion may be harmful.[5][6]
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat when handling this reagent. Work in a well-ventilated fume hood.
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Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5] The container should be tightly sealed.
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Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
(Dimethylamino)methylphenyloxosulfonium tetrafluoroborate is a valuable and versatile reagent for modern organic synthesis. Its stability as a crystalline solid, coupled with the potent and diverse reactivity of its derived sulfoxonium ylide, makes it an important tool for the construction of complex organic molecules. For researchers and professionals in drug development, this reagent offers a reliable means to access key structural motifs and functional groups found in a wide array of bioactive compounds. By understanding its chemical properties, synthesis, and reactivity, scientists can effectively leverage this powerful reagent to accelerate the discovery and development of new therapeutics.
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